molecular formula C9H17NO2 B2624696 Methyl 3-propylpyrrolidine-2-carboxylate CAS No. 1822434-78-5

Methyl 3-propylpyrrolidine-2-carboxylate

Cat. No.: B2624696
CAS No.: 1822434-78-5
M. Wt: 171.24
InChI Key: XMFHDCIBJPIERK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-propylpyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methylating agents under controlled conditions. One common method involves the alkylation of 3-propylpyrrolidine-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-propylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 3-propylpyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethylpyrrolidine-2-carboxylate
  • Methyl 3-butylpyrrolidine-2-carboxylate
  • Methyl 3-isopropylpyrrolidine-2-carboxylate

Uniqueness

Methyl 3-propylpyrrolidine-2-carboxylate is unique due to its specific alkyl chain length and ester functional group, which confer distinct chemical and biological properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

methyl 3-propylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-4-7-5-6-10-8(7)9(11)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFHDCIBJPIERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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